molecular formula C18H19F2N3O B2862654 2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034588-12-8

2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2862654
CAS No.: 2034588-12-8
M. Wt: 331.367
InChI Key: ZLJZETONMWQIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .

Scientific Research Applications

Antineoplastic Applications

One of the primary applications of related compounds has been in the development of antineoplastic (anti-cancer) agents. For example, flumatinib, a compound with a slightly different structure, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. This research aimed to identify the main metabolic pathways in humans, revealing that flumatinib and its metabolites undergo processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong, Chen, Deng, & Zhong, 2010).

Imaging Agents for Cancer Diagnosis

Derivatives of 2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide have been synthesized for use as potential positron emission tomography (PET) agents. For instance, a study synthesized a new compound for imaging B-Raf(V600E) mutations in cancers, highlighting the potential of these derivatives in cancer diagnostics and the importance of developing novel imaging agents (Wang, Gao, Miller, & Zheng, 2013).

Molecular Interaction Studies

Research into the molecular interaction of related compounds with specific receptors has provided insights into their potential pharmacological applications. For example, studies on the interaction of certain antagonists with the CB1 cannabinoid receptor have contributed to understanding the molecular basis of receptor antagonism, which could inform the design of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Chemical Synthesis Methodologies

Research has also focused on the synthesis of compounds with the this compound structure or related structures, exploring novel synthetic routes and chemical reactions. For instance, the synthesis of piperazinylpyrazolo[3,4-b]pyridines as selective serotonin re-uptake inhibitors demonstrates the versatility of these compounds in medicinal chemistry (Shutske & Roehr, 1997).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activities. The development of new molecules by modifying the structure of existing drug molecules is a common practice in pharmaceutical research . Therefore, this compound could potentially be a candidate for such modifications and subsequent biological testing.

Properties

IUPAC Name

2,6-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c19-15-2-1-3-16(20)17(15)18(24)22-12-13-6-10-23(11-7-13)14-4-8-21-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJZETONMWQIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.